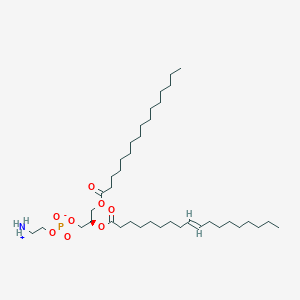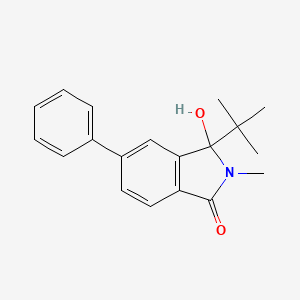
N,N'-Methylenediisatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Methylenediisatin is an organic compound with the molecular formula C17H10N2O4 and a molecular weight of 306.28 g/mol . It is a derivative of isatin, a compound known for its diverse chemical reactivity and biological activities. N,N’-Methylenediisatin is characterized by the presence of two isatin moieties linked by a methylene bridge, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Methylenediisatin typically involves the condensation of isatin with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the nitrogen atoms of two isatin molecules. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the condensation reaction .
Industrial Production Methods: While specific industrial production methods for N,N’-Methylenediisatin are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N,N’-Methylenediisatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isatin moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while reduction can produce dihydroxy derivatives .
Scientific Research Applications
N,N’-Methylenediisatin has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N’-Methylenediisatin involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N,N’-Diethyl-N,N’-dimethylethylenediamine: Another compound with similar structural features but different chemical properties.
N,N,N’,N’-Tetraethyladipamide: A structurally related compound with distinct industrial applications.
Uniqueness: N,N’-Methylenediisatin is unique due to the presence of two isatin moieties linked by a methylene bridge, which imparts distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C17H10N2O4 |
|---|---|
Molecular Weight |
306.27 g/mol |
IUPAC Name |
1-[(2,3-dioxoindol-1-yl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C17H10N2O4/c20-14-10-5-1-3-7-12(10)18(16(14)22)9-19-13-8-4-2-6-11(13)15(21)17(19)23/h1-8H,9H2 |
InChI Key |
WVFIRDDDXBDNJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CN3C4=CC=CC=C4C(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939929.png)


![N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide](/img/structure/B11939949.png)


![8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene](/img/structure/B11939966.png)

![[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11939985.png)




![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide](/img/structure/B11940018.png)
